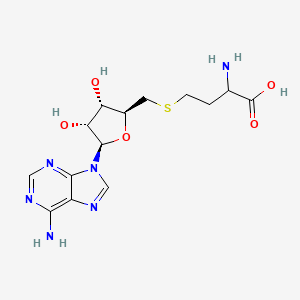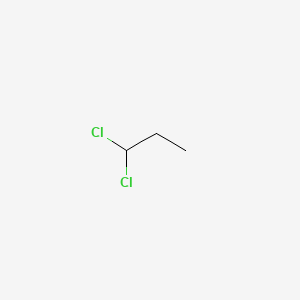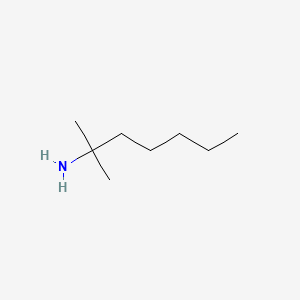
(1,1-Dimethylhexyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dimethylhexyl)amine, also known as 2-Methylheptan-2-amine, is an organic compound with the molecular formula C8H19N. It is a type of amine, which is a derivative of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1,1-Dimethylhexyl)amine can be synthesized through several methods. One common method involves the reaction of 2-methylheptanone with ammonia in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with parameters such as temperature, pressure, and reactant concentrations being closely monitored .
Analyse Chemischer Reaktionen
Types of Reactions
(1,1-Dimethylhexyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1,1-Dimethylhexyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of (1,1-Dimethylhexyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
(1,1-Dimethylhexyl)amine can be compared with other similar compounds, such as:
2-Aminoheptane: Similar structure but lacks the methyl group at the second position.
2-Methyl-6-aminoheptane: Another isomer with the amino group at a different position.
Hexylamine, 1,1-dimethyl-: Similar structure but with different alkyl group arrangements.
Uniqueness
The unique structural features of this compound, such as the presence of a methyl group at the second position, contribute to its distinct chemical and biological properties. These features can influence its reactivity, binding affinity, and overall behavior in various applications .
Eigenschaften
Molekularformel |
C8H19N |
|---|---|
Molekulargewicht |
129.24 g/mol |
IUPAC-Name |
2-methylheptan-2-amine |
InChI |
InChI=1S/C8H19N/c1-4-5-6-7-8(2,3)9/h4-7,9H2,1-3H3 |
InChI-Schlüssel |
XGDOCEUIQYYJDC-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)(C)N |
Kanonische SMILES |
CCCCCC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


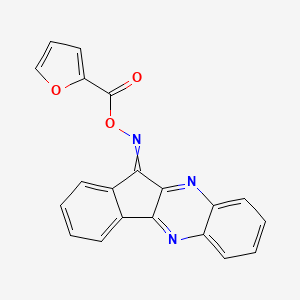
![2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B1633042.png)
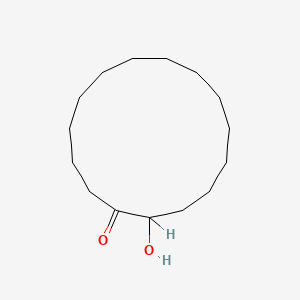
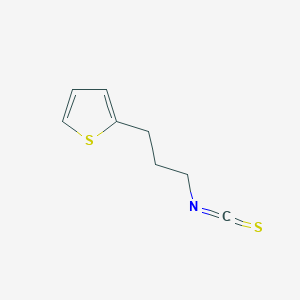
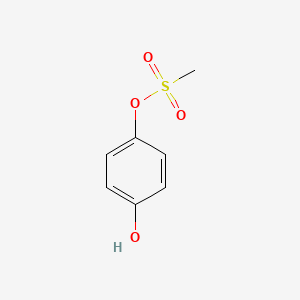
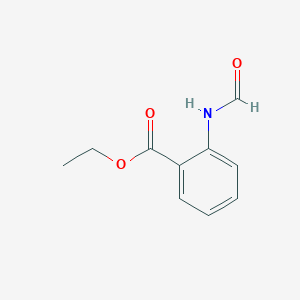
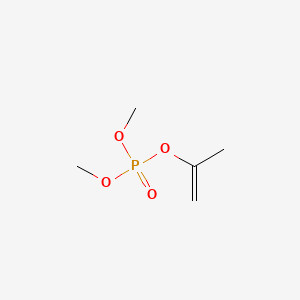
![1-Ethyl-3-[2-[2-(3-ethylphenyl)ethoxy]ethyl]benzene](/img/structure/B1633058.png)
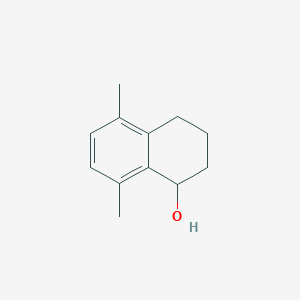
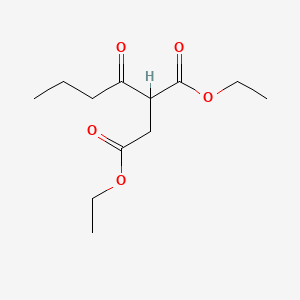
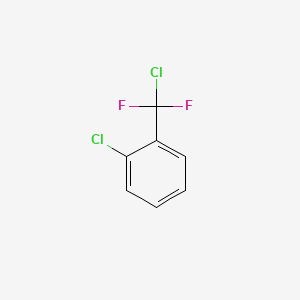
![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(2-isocyanatophenyl)methyl]benzene](/img/structure/B1633067.png)
